Fluvoxamine, (Z)-

Description

Historical Perspectives in Chemical and Pharmacological Investigations

Fluvoxamine (B1237835) was first developed in the mid-1970s by a subsidiary of the Belgian company Solvay, with a patent describing its mode of action filed in 1978. acs.org It was introduced as one of the first SSRI antidepressants in Switzerland in 1983. wikipedia.orgcambridge.org Early chemical investigations focused on the synthesis and characterization of the pharmacologically active form of the molecule.

The existence of geometric isomers due to the C=N double bond was an inherent aspect of its chemistry. nih.gov However, the focus of initial pharmacological development was on the (E)-isomer, which demonstrated potent and selective inhibition of serotonin (B10506) reuptake. drugbank.comncats.io The (Z)-isomer was largely considered an impurity or a related substance. ncats.io It was later identified as a photoproduct generated from the (E)-isomer upon exposure to ultraviolet (UV) light, a process known as photoisomerization. nih.govnih.gov This discovery shifted the perspective on the (Z)-isomer, highlighting its importance in studies related to the stability, degradation, and precise mechanism of action of the active drug substance.

The Significance of (Z)-Isomer Specificity in Chemical and Biological Research

The primary significance of Fluvoxamine, (Z)- in research stems from its dramatically reduced pharmacological activity compared to the (E)-isomer. nih.govresearchgate.net This stereospecificity, where one isomer is highly active and the other is largely inert, provides a perfect control for researchers aiming to isolate the specific biological effects of the active compound.

Research has demonstrated that the (Z)-isomer has a significantly diminished capacity to inhibit serotonin uptake at the neuronal transporter. nih.gov One study found the (Z)-isomer to be 150 times less potent than its (E)-counterpart when tested on cortical synaptosomes. researchgate.net This stark difference in activity underscores the precise structural requirements for binding to and inhibiting the serotonin transporter.

The conversion of the active (E)-isomer to the inactive (Z)-isomer via photoisomerization is a key area of investigation. nih.govnih.gov Studies using nuclear magnetic resonance (NMR) and mass spectrometry (MS) have confirmed the identity of the photoproduct as the (Z)- or cis-isomer. nih.gov This phenomenon is not only critical for understanding the potential for reduced efficacy of fluvoxamine solutions upon light exposure but also provides a method for generating the (Z)-isomer for research purposes. nih.gov In preclinical studies, the (Z)-isomer serves as an invaluable negative control to confirm that the observed effects of fluvoxamine are indeed due to the specific action of the (E)-isomer and not some other general molecular property. nih.gov

| Property | (E)-Fluvoxamine | (Z)-Fluvoxamine |

| Common Name | Fluvoxamine (trans-isomer) | Fluvoxamine (cis-isomer) |

| Pharmacological Activity | Pharmacologically active SSRI researchgate.net | Greatly reduced/lost activity nih.govresearchgate.net |

| Primary Action | Potent inhibitor of serotonin reuptake drugbank.com | Reduced capacity to inhibit serotonin uptake nih.gov |

| Formation | Primary synthetic product | Photoproduct of (E)-isomer via photoisomerization nih.govnih.gov |

| Relative Stability | More stable isomer researchgate.net | Less stable isomer researchgate.net |

| Research Use | Active therapeutic agent | Inactive control in mechanistic studies nih.gov |

Current Research Frontiers and Emerging Preclinical Applications of Fluvoxamine, (Z)-

Current research involving Fluvoxamine, (Z)- is primarily focused on its utility as a comparator in mechanistic studies and its formation as a photodegradation product. Preclinical investigations leverage the inactivity of the (Z)-isomer to probe the specific molecular interactions of the active (E)-isomer.

One area of research has explored the effects of antidepressants on cell proliferation. In a study using rat cerebellar granule cells, low concentrations of (E)-fluvoxamine were shown to affect [(3)H]thymidine uptake, a measure of cell proliferation. nih.gov In contrast, the (Z)-isomer was found to be completely ineffective in this assay. nih.gov This finding suggests that the mechanism by which fluvoxamine influences cell proliferation is sensitive to its geometric configuration and is a specific effect of the (E)-isomer, not a general property of the molecule. nih.gov

Furthermore, the study of the photoisomerization process itself remains an active frontier, particularly in the context of environmental science. Investigating the transformation of the active (E)-isomer into the inactive (Z)-isomer in aqueous solutions under simulated sunlight helps in assessing the environmental fate and persistence of the pharmaceutical. nih.gov

The primary preclinical application of Fluvoxamine, (Z)- is therefore not therapeutic but investigational. It serves as an essential tool for:

Validating Target Engagement: Confirming that the biological effects observed with the active drug are due to its interaction with specific targets like the serotonin transporter.

Mechanistic Elucidation: Differentiating the specific pharmacological actions from non-specific or off-target effects. nih.gov

Stability and Degradation Studies: Understanding the chemical stability of the active pharmaceutical ingredient under various conditions, such as exposure to light. nih.gov

| Research Area | Finding on (E)-Fluvoxamine | Finding on (Z)-Fluvoxamine | Implication |

| Serotonin Transporter Inhibition | Potent inhibitor drugbank.com | 150-fold less potent than (E)-isomer researchgate.net | Confirms stereospecificity is critical for primary pharmacological action. |

| Cell Proliferation Assay ([(3)H]thymidine uptake) | Stimulated uptake in mature cultures, inhibited in immature cultures nih.gov | Ineffective in both mature and immature cultures nih.gov | The effect on cell proliferation is a specific action of the (E)-isomer. |

| Photostability | Undergoes photoisomerization in aqueous solution upon UV exposure nih.govnih.gov | Is the resulting photoproduct nih.govnih.gov | Light exposure can lead to the formation of the inactive isomer. |

Structure

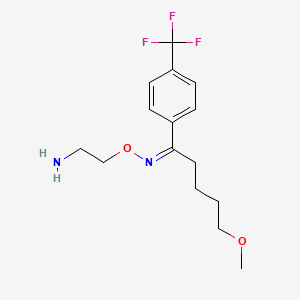

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21F3N2O2/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18/h5-8H,2-4,9-11,19H2,1H3/b20-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOFXWAVKWHTFT-ZHZULCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCC/C(=N/OCCN)/C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60237496 | |

| Record name | Fluvoxamine, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89035-92-7 | |

| Record name | Fluvoxamine, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089035927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluvoxamine, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUVOXAMINE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E72PH61HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Stereochemical Investigations of Fluvoxamine, Z

Established Synthesis Pathways for Fluvoxamine (B1237835) and its Stereoisomers

The synthesis of fluvoxamine and its isomers typically involves the formation of an oxime and subsequent alkylation. One established method starts with p-trifluoromethylbenzoic acid, which is converted to N-methyl-N-methoxy-p-trifluoromethylbenzamide (a Weinreb amide). google.com This intermediate then reacts with a 4-methoxybutyl magnesium halide to produce 5-methoxy-1-(4-trifluoromethylphenyl)pentanone. google.com The pentanone is then reacted with hydroxylamine (B1172632) to form the oxime, 5-methoxy-1-(4-trifluoromethylphenyl) pentanone oxime. google.comgoogle.com

The final step to yield fluvoxamine involves the alkylation of this oxime. A common method is the reaction with 2-chloroethylamine (B1212225) hydrochloride in the presence of a base like potassium hydroxide. google.com This synthesis route produces a mixture of (E)- and (Z)-isomers, with the (Z)-isomer being a consistent byproduct. asdlib.org Another described pathway involves the alkylation of the oxime with ethylene (B1197577) oxide in the presence of lithium dissolved in ethanol, followed by several workup steps. google.comgoogle.com

Process impurities can arise from incomplete reactions or side reactions during synthesis, while degradation impurities may form due to exposure to heat, light, or pH changes. chemicea.com

Advanced Synthetic Approaches to (Z)-Fluvoxamine

Advances in synthetic chemistry have sought to improve the efficiency and selectivity of fluvoxamine synthesis, which can also be applied to the specific generation or separation of the (Z)-isomer for analytical and research purposes.

Chemo- and Stereoselective Synthesis Strategies

While the primary goal in pharmaceutical production is to maximize the yield of the active (E)-isomer, the principles of stereoselective synthesis can be adapted to produce the (Z)-isomer. Chemo- and stereoselective synthesis aims to control the three-dimensional arrangement of atoms, which is crucial in producing specific isomers. rsc.org For fluvoxamine, this involves controlling the geometry around the C=N double bond during the oximation and subsequent alkylation steps. Although specific high-yield syntheses for the (Z)-isomer are not the main focus of pharmaceutical manufacturing, understanding the factors that influence the E/Z ratio is key. The use of different solvents, bases, and reaction temperatures can influence the isomeric ratio. google.com

An improved synthesis method starting from 4-trifluoromethylbenzonitrile involves a Grignard reaction, hydrolysis, and oximation, reportedly achieving a total yield of 36.16%. researchgate.netnih.gov While not explicitly focused on the (Z)-isomer, this streamlined process offers another route where isomeric ratios could potentially be manipulated.

Development of Novel Precursors and Synthetic Intermediates

Another patented method highlights the preparation of fluvoxamine maleate (B1232345) from 5-methoxy-4′-trifluoromethylvalerophenone oxime using 2-chloroethylamine hydrochloride in toluene (B28343) with PEG-400 as a phase-transfer catalyst, which can influence reaction conditions and potentially the isomeric outcome. google.com

Isomerism and Conformational Analysis of Fluvoxamine, (Z)-

The study of the E/Z isomerism of fluvoxamine is critical for understanding its chemical behavior and for quality control in pharmaceutical formulations.

E/Z Isomer Ratio Determination and Isomeric Stability Studies

The (Z)-isomer is a known impurity in the synthesis of fluvoxamine. asdlib.org Regulatory bodies like the British Pharmacopoeia limit the content of the (Z)-isomer to 0.5%. asdlib.org Quantitative NMR (qNMR) has been established as an accurate and time-saving method for determining the E/Z isomer ratio. asdlib.orgcore.ac.uk Specifically, the proton resonances of the C-2 carbon in the (Z)-isomer (at 2.62 ppm) and the (E)-isomer (at 2.90 ppm) can be integrated and compared for quantification. asdlib.org

Studies have shown that the (E)-isomer can undergo photoisomerization to the (Z)-isomer upon exposure to UVB irradiation or simulated sunlight. nih.govresearchgate.netnih.gov This photo-isomerization process appears to happen in two stages, with a more rapid initial phase followed by a slower conversion. researchgate.netnih.gov In dark aqueous solutions, no significant isomerization was observed over 30 days, indicating the stability of the isomers in the absence of light. researchgate.netnih.gov

Quantum Chemical Calculations in Isomeric Characterization

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to investigate the structures and properties of fluvoxamine isomers. researchgate.netxjtu.edu.cn These calculations help in understanding the relative stability of the (E) and (Z) isomers.

Theoretical studies have shown that the (E)-isomer is more stable than the (Z)-isomer, though the energy difference is small. researchgate.net The calculated energy difference is reported to be 2.40 kcal/mol in the gas phase and 1.80 kcal/mol in water. researchgate.net The activation energy required for the isomerization from the (E)- to the (Z)-form has been estimated to be a significant 55 kcal/mol, suggesting that spontaneous isomerization without an external energy source like UV light is unlikely. researchgate.netresearchgate.net

These computational methods can also predict various spectroscopic properties. Calculated nuclear magnetic resonance (NMR) chemical shifts, as well as infrared and Raman spectra for both the (E) and (Z) isomers, have shown good agreement with experimental data, validating the theoretical models. researchgate.netresearchgate.net

Interactive Data Table: Key Synthesis Intermediates and Reagents

| Compound Name | Role in Synthesis | Reference |

| p-Trifluoromethylbenzoic acid | Starting material | google.com |

| N-Methyl-N-methoxy-p-trifluoromethylbenzamide | Weinreb amide intermediate | google.com |

| 4-Methoxybutyl magnesium halide | Grignard reagent | google.com |

| 5-Methoxy-1-(4-trifluoromethylphenyl)pentanone | Ketone intermediate | google.com |

| Hydroxylamine | Reagent for oxime formation | google.com |

| 2-Chloroethylamine hydrochloride | Alkylating agent | google.com |

| Ethylene oxide | Alkylating agent | google.comgoogle.com |

| 4-Trifluoromethylbenzonitrile | Starting material in an alternative route | researchgate.netnih.gov |

| PEG-400 | Phase-transfer catalyst | google.com |

Interactive Data Table: E/Z Isomer Properties

| Property | (E)-Isomer | (Z)-Isomer | Reference |

| Pharmacological Activity | Active | Inactive | medsinfo.com.auresearchgate.net |

| ¹H NMR C-2 Proton Shift (ppm) | 2.90 | 2.62 | asdlib.org |

| Relative Stability | More stable | Less stable | researchgate.net |

| Energy Difference (kcal/mol, in water) | - | 1.80 | researchgate.net |

| Isomerization Activation Energy (kcal/mol) | 55 (to Z) | - | researchgate.netresearchgate.net |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been a important tool in characterizing the stereochemical properties of fluvoxamine, providing deep insights into the conformational flexibility and relative stability of its geometric isomers. researchgate.net DFT calculations have been employed to determine the transition state for the isomerization between the (E) and (Z) forms of fluvoxamine. researchgate.netresearchgate.net

Studies have established that the (E)-isomer is energetically more stable than the (Z)-isomer. researchgate.netresearchgate.net The energy difference is calculated to be approximately 2.40 kcal/mol in the gas phase and 1.80 kcal/mol in the water phase. researchgate.netresearchgate.net This marginal stability difference is contrasted by a significant activation energy required for the E/Z isomerization, which has been estimated at 55 kcal/mol. researchgate.netresearchgate.net This high energy barrier suggests that the spontaneous conversion from the pharmacologically active (E)-isomer to the (Z)-isomer is unlikely to occur without an external energy input, such as ultraviolet (UV) irradiation. researchgate.netresearchgate.net

DFT calculations have also been instrumental in analyzing the molecule's conformational flexibility, revealing the existence of multiple stable conformers with different geometric arrangements. This flexibility is concentrated around the oxime linkage and the aliphatic chain. Furthermore, DFT has been used to calculate various spectroscopic properties. The calculated nuclear magnetic resonance (NMR) chemical shifts, Raman spectra, and infrared spectra for both the (E) and (Z)-isomers show good agreement with experimental data, validating the computed geometric structures. researchgate.netresearchgate.net These validated structures serve as reliable theoretical models for more complex simulations, such as molecular dynamics. researchgate.netresearchgate.net

Table 1: Calculated Energy Properties of Fluvoxamine Isomers via DFT

| Property | Value | Phase | Reference |

| (E)-Isomer Stability vs. (Z)-Isomer | 2.40 kcal/mol more stable | Gas | researchgate.netresearchgate.net |

| (E)-Isomer Stability vs. (Z)-Isomer | 1.80 kcal/mol more stable | Water | researchgate.netresearchgate.net |

| Activation Energy for (E) to (Z) Isomerization | 55 kcal/mol | Water (IEF-PCM) | researchgate.netresearchgate.net |

Time-Dependent Density Functional Theory (TDDFT)

Time-Dependent Density Functional Theory (TDDFT) has been applied to investigate the electronic and optical properties of fluvoxamine's (E) and (Z)-isomers. researchgate.net Specifically, TDDFT calculations, using the B3LYP hybrid functional and a 6-311+G** basis set, have been used to compute the electronic absorption spectra of both isomers. researchgate.net

The results from these calculations are in good agreement with experimentally observed spectra. researchgate.netresearchgate.net This computational approach is valuable for assigning isomer structures by correlating calculated excitation energies with experimental spectroscopic data. nih.gov The accurate prediction of absorption spectra for the (E) and (Z)-isomers helps to confirm their geometric structures as derived from reaction coordinate calculations. researchgate.netresearchgate.net

Intrinsic Reaction Coordinates (IRCs) for Isomerization Pathways

To elucidate the mechanism of isomerization between the (E) and (Z) forms of fluvoxamine, Intrinsic Reaction Coordinate (IRC) calculations have been performed. researchgate.netresearchgate.net These calculations map the minimum energy pathway connecting the two isomers through the transition state. researchgate.netresearchgate.net

Quantum chemical calculations using the UB3LYP/6-311++G(d,p) level of theory, combined with the integral equation formalism-polarizable continuum model (IEF-PCM) to simulate an aqueous environment, were used to determine the IRCs. researchgate.net The calculation of the reaction coordinates from the trans ((E)-isomer) to the cis ((Z)-isomer) structure confirmed the pathway and the substantial activation energy of 55 kcal/mol required for the process. researchgate.netresearchgate.net This high barrier indicates that the isomerization is not a spontaneous thermal process but requires energy, such as that provided by photoirradiation. researchgate.netnih.gov

Derivatization and Analogue Synthesis for Mechanistic Probes

The (Z)-isomer of fluvoxamine, often generated via photoisomerization from the clinically effective (E)-isomer, serves as a crucial mechanistic probe. nih.govdrugbank.com UVB irradiation of aqueous solutions of the (E)-isomer produces the (Z)-isomer, which can then be isolated and studied. nih.govdrugbank.com This photoisomerization allows for a direct comparison between the two geometric forms, revealing that the (Z)-isomer has significantly reduced activity at the serotonin (B10506) transporter. nih.govdrugbank.com This finding highlights the strict stereochemical requirements for pharmacological activity and allows the (Z)-isomer to be used as an inactive control in mechanistic studies to differentiate specific transporter-mediated effects from other non-specific actions. drugbank.com

While synthesis of novel analogues specifically for mechanistic probes of the (Z)-isomer is not extensively documented, derivatization techniques are employed in its analysis. For instance, pre-column derivatization using reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) has been developed for the sensitive and rapid analysis of fluvoxamine in biological samples via high-performance liquid chromatography (HPLC). researchgate.net This method, which creates a fluorescent derivative, can be applied to quantify the presence of each isomer, aiding in studies of their relative stability, disposition, and interconversion under various conditions. researchgate.net

Molecular and Cellular Mechanisms of Action of Fluvoxamine, Z

Selective Serotonin (B10506) Reuptake Inhibition by Fluvoxamine (B1237835), (Z)-

The principal mechanism of fluvoxamine is the blockade of serotonin reuptake from the synaptic cleft back into the presynaptic neuron. patsnap.com This action increases the concentration of serotonin available to bind to postsynaptic receptors, thereby enhancing serotonergic neurotransmission. patsnap.comcambridge.org

Fluvoxamine achieves its selective serotonin reuptake inhibition by binding directly to the serotonin transporter (SERT). patsnap.com Structural studies reveal that the amine group of fluvoxamine occupies a central binding site (subsite A) on the human serotonin transporter, where it interacts with key amino acid residues such as Asp98 and Tyr95. researchgate.net This binding blocks the reabsorption of serotonin into the presynaptic neuron. patsnap.comncats.io Fluvoxamine is a potent inhibitor of serotonin reuptake and has only very weak effects on norepinephrine (B1679862) and dopamine (B1211576) neuronal reuptake. drugbank.comnih.gov Its affinity for SERT is approximately 100-fold greater than its affinity for the norepinephrine transporter (NET). wikipedia.org

Fluvoxamine's selectivity is a defining feature of its molecular profile. In vitro binding studies have consistently demonstrated its high affinity for the serotonin transporter while showing negligible affinity for a wide range of other neurotransmitter receptors. frontiersin.orgnih.gov These include adrenergic (α1, α2, β), dopaminergic (D2), histaminergic (H1), muscarinic, and most serotonergic (5-HT1, 5-HT2) receptors. drugbank.comncats.iofrontiersin.org This high degree of selectivity is responsible for its distinct side effect profile compared to older antidepressants like tricyclic antidepressants, which interact with multiple receptor types. scielo.brfda.gov The one notable exception to this profile is its high affinity for the sigma-1 receptor. drugbank.comwikipedia.org

Interactive Table: Comparative Receptor Binding Affinities of Fluvoxamine, (Z)-

| Receptor/Transporter | Binding Affinity (Ki, nM) |

| Serotonin Transporter (SERT) | 2.5 wikipedia.org |

| Norepinephrine Transporter (NET) | 1,427 wikipedia.org |

| Sigma-1 Receptor (S1R) | 36 wikipedia.org |

| α1-Adrenergic Receptor | 1,288 wikipedia.org |

| 5-HT2C Receptor | 5,786 wikipedia.org |

| Dopamine, Histaminergic, Muscarinic Receptors | Negligible Affinity frontiersin.orgnih.govfda.gov |

Sigma-1 Receptor (S1R) Agonism and its Molecular Implications

Beyond its primary role as an SSRI, fluvoxamine is a potent agonist of the sigma-1 receptor (S1R), a unique intracellular chaperone protein located primarily at the endoplasmic reticulum (ER). frontiersin.orgpsychiatryinvestigation.org Fluvoxamine exhibits the highest affinity for S1R among all SSRIs, a property that significantly contributes to its therapeutic effects and distinguishes its mechanism of action. wikipedia.orgnih.govmdpi.com

Fluvoxamine binds to S1R with high affinity, with reported Ki values around 36 nM. wikipedia.org S1R functions as a molecular chaperone, and upon stimulation by an agonist like fluvoxamine, it can dissociate from its binding partner, BiP (Binding immunoglobulin protein), and translocate to other parts of the cell to modulate the function of various proteins and ion channels. psychiatryinvestigation.orgmdpi.com This agonistic action at S1R is thought to underlie many of fluvoxamine's neuroprotective and anti-inflammatory effects. mdpi.comnih.gov

Fluvoxamine's agonism at S1R triggers a cascade of downstream cellular signaling events with significant molecular implications.

IRE1-Driven Inflammation: S1R has been identified as a crucial regulator of the inositol-requiring enzyme 1 (IRE1) pathway, a key sensor of ER stress that can drive inflammation. frontiersin.orgnih.gov By binding to S1R, fluvoxamine can restrict the endonuclease activity of IRE1, thereby dampening the production of pro-inflammatory cytokines like IL-6 and TNF-α. frontiersin.orgnih.govresearchgate.net This mechanism is believed to mediate fluvoxamine's anti-inflammatory effects observed in preclinical models of sepsis and inflammation. frontiersin.orgnih.gov

Akt Phosphorylation and eNOS: Fluvoxamine has been shown to promote the phosphorylation of the protein kinase B (Akt), a central node in cell survival and growth pathways. mdpi.comphysiology.org This S1R-mediated activation of Akt can, in turn, lead to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS). physiology.orgnih.govthieme-connect.com The Akt-eNOS signaling cascade is vital for cardiovascular protection, and studies have demonstrated that fluvoxamine can restore impaired Akt and eNOS activity in models of cardiac hypertrophy, an effect that is nullified by an S1R antagonist. physiology.orgresearchgate.netfrontiersin.org

Nrf2/HO-1 Pathway: Research indicates that S1R activation by fluvoxamine can upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1) antioxidant pathway. tandfonline.comnih.gov Nrf2 is a master regulator of cellular antioxidant responses. nih.gov Fluvoxamine's ability to induce this pathway may contribute to its neuroprotective effects by defending against oxidative stress. nih.govmdpi.com

Modulation of Neurotransmitter Systems Beyond Serotonin

While fluvoxamine's primary action is on the serotonin system and it has very weak effects on the direct reuptake of norepinephrine and dopamine, it can indirectly influence other neurotransmitter systems. drugbank.comnih.govnih.gov Evidence suggests that fluvoxamine treatment can impact both the dopaminergic and noradrenergic systems. nih.govspandidos-publications.com For instance, some studies have reported that long-term fluvoxamine administration may increase the release of dopamine. nih.gov This modulation is not due to direct binding to dopamine transporters but is likely a downstream consequence of its potent effects on serotonin pathways and S1R agonism, which can influence the activity of other neurotransmitter systems. mdpi.comnih.govcpn.or.kr Additionally, chronic administration of some SSRIs has been found to downregulate brain norepinephrine receptors. drugbank.com

Effects on Norepinephrine and Dopamine Reuptake (In Vitro)

In vitro studies have consistently demonstrated that fluvoxamine is a potent and selective inhibitor of neuronal serotonin reuptake. drugbank.comdrugs.com Its affinity for the serotonin transporter is significantly higher—approximately 100-fold greater—than for the norepinephrine transporter. wikipedia.org Consequently, fluvoxamine has only very weak effects on the reuptake of norepinephrine and dopamine. drugbank.com This selectivity for the serotonin system is a defining characteristic of fluvoxamine and distinguishes it from older classes of antidepressants, such as tricyclic antidepressants (TCAs), which have a broader impact on various neurotransmitter systems. scielo.br

Table 1: Comparative Affinity of Fluvoxamine for Monoamine Transporters

| Neurotransmitter Transporter | Affinity | Reference |

|---|---|---|

| Serotonin Transporter (SERT) | High | drugbank.comwikipedia.org |

| Norepinephrine Transporter (NET) | Very Weak | drugbank.comwikipedia.orgscielo.br |

| Dopamine Transporter (DAT) | Negligible | drugbank.comwikipedia.org |

Receptor Non-Affinity Spectrum (e.g., Adrenergic, Cholinergic, GABA, Dopaminergic, Histaminergic)

A key aspect of fluvoxamine's pharmacological profile is its lack of significant affinity for a wide range of neurotransmitter receptors. drugbank.comncats.iodrugs.com In vitro binding studies have shown that fluvoxamine has virtually no affinity for adrenergic (alpha1, alpha2, beta), cholinergic (muscarinic), GABA, dopaminergic (D2), or histaminergic (H1) receptors. drugbank.comdrugs.comfrontiersin.org This receptor non-affinity is clinically significant as the antagonism of these receptors is often associated with the undesirable side effects of other psychotropic medications, such as sedative, cardiovascular, and anticholinergic effects. drugbank.comdrugs.com

Table 2: Receptor Binding Profile of Fluvoxamine

| Receptor Type | Affinity | Reference |

|---|---|---|

| Adrenergic (α1, α2, β) | Negligible | drugbank.comdrugs.comfrontiersin.org |

| Cholinergic (Muscarinic) | Negligible | drugbank.comdrugs.comfrontiersin.org |

| GABA | Negligible | drugbank.comfrontiersin.org |

| Dopaminergic (D2) | Negligible | drugbank.comdrugs.comfrontiersin.org |

| Histaminergic (H1) | Negligible | drugbank.comdrugs.comfrontiersin.org |

| Serotonergic (5HT1A, 5HT1B, 5HT2) | Negligible | drugbank.com |

| Opiate | Negligible | drugbank.comfrontiersin.org |

| Benzodiazepine | Negligible | drugbank.comfrontiersin.org |

Intracellular and Subcellular Mechanisms

Beyond its effects at the synapse, fluvoxamine influences a variety of intracellular and subcellular processes that contribute to its therapeutic actions. These mechanisms extend to cellular metabolism, neural stem cell biology, and the modulation of inflammatory and protective pathways.

Effects on Cellular Metabolism (e.g., Glycolysis, PI3K-AKT Signaling)

Recent research has highlighted the impact of fluvoxamine on cellular metabolism, particularly through the modulation of the phosphatidylinositol 3-kinase (PI3K)-AKT signaling pathway. nih.govnih.govresearchgate.net Studies have shown that fluvoxamine can downregulate the glycolytic process by inhibiting this pathway. nih.govnih.govresearchgate.netmdpi.com This inhibition of PI3K-AKT signaling has been observed to restrain the differentiation and function of certain immune cells, such as Th1 and Th17 cells. nih.govmdpi.com Furthermore, in preclinical models, prolonged administration of fluvoxamine has been shown to alter the activity of enzymes involved in the Krebs cycle and the mitochondrial respiratory chain in different brain regions. scielo.br

Influence on Neural Stem Cell Biology (Proliferation, Differentiation)

Fluvoxamine has demonstrated notable effects on neural stem cell (NSC) biology. In vitro studies have shown that nanomolar concentrations of fluvoxamine can significantly increase the viability and proliferation of NSCs. nih.gov This proliferative effect is associated with an increased expression of genes such as Notch1, Hes1, and Ki-67. nih.gov Moreover, specific concentrations of fluvoxamine have been found to be optimal for the differentiation of NSCs toward oligodendrocytes, the cells responsible for producing myelin in the central nervous system. nih.govnih.gov This suggests a potential role for fluvoxamine in promoting neurogenesis and neural plasticity. nih.govresearchgate.net

Autophagy Modulation and Inflammasome Inhibition (e.g., NLRP3)

Fluvoxamine has been shown to modulate autophagy and inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. nih.gov At low concentrations, fluvoxamine can induce autophagy, a cellular process for degrading and recycling cellular components, which in turn inhibits the activation of the NLRP3 inflammasome. nih.gov This is achieved in part by promoting the autophagic degradation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response. nih.gov The inhibition of the NLRP3 inflammasome leads to a reduction in the production of pro-inflammatory cytokines like IL-1β. nih.govnih.gov This mechanism highlights the anti-inflammatory properties of fluvoxamine. nih.govresearchgate.netmdpi.comfrontiersin.org

Structure-Activity Relationship (SAR) Studies of Fluvoxamine, (Z)- and Analogues

The therapeutic efficacy of fluvoxamine is intrinsically linked to its specific chemical structure, particularly the geometry around the oxime C=N double bond. The molecule exists as two geometric isomers: (E)-fluvoxamine and (Z)-fluvoxamine. Research has consistently shown that the pharmacological activity as a selective serotonin reuptake inhibitor (SSRI) resides almost exclusively in the (E)-isomer, while the (Z)-isomer is considered largely inactive. researchgate.netlibretexts.orgresearchgate.net This stereoselectivity is a cornerstone of fluvoxamine's structure-activity relationship (SAR).

The (E)-isomer is the therapeutically utilized form and is more stable than the (Z)-isomer. researchgate.net Transport proteins responsible for serotonin reuptake can discriminate between these two isomers, leading to the British Pharmacopoeia limiting the allowable content of the (Z)-isomer to just 0.5% in the drug substance. libretexts.org Upon exposure to ultraviolet (UV) light, the (E)-isomer can undergo photoisomerization to the less active (Z)-isomer. researchgate.netnih.gov

While dedicated SAR studies on the inactive (Z)-isomer and its analogues are not prevalent in the literature, extensive research on analogues of the active (E)-isomer provides critical insights into the structural requirements for binding to the serotonin transporter (SERT). These studies highlight the importance of various functional groups within the fluvoxamine scaffold.

Key research findings from studies on fluvoxamine analogues, primarily of the (E)-configuration, have elucidated the following SAR trends:

The Trifluoromethylphenyl Group: The 4-(trifluoromethyl)phenyl ring is a crucial component for high-affinity binding to SERT. Modifications to this ring, such as altering the position or nature of the halogen substituent, significantly impact inhibitory potency.

The Oxime Ether Side Chain: The length and composition of the (2-aminoethyl)oxime ether chain are critical for orienting the molecule correctly within the SERT binding pocket.

The Terminal Amino Group: The primary amino group is essential for the molecule's interaction with key residues in the transporter.

A 2021 study systematically explored the impact of halogen substitution on the phenyl ring of (E)-fluvoxamine analogues. researchgate.netnih.gov This research provided detailed quantitative data on how different halogenation patterns affect SERT binding affinity, expressed as the inhibition constant (Ki). The findings underscore that specific di-halogenated analogues can exhibit significantly higher potency than fluvoxamine itself. For instance, the introduction of two chlorine atoms at the 3 and 4 positions of the phenyl ring resulted in a compound with a Ki of 9 nM, a marked increase in affinity compared to the parent fluvoxamine's Ki of 458 nM in the same study. researchgate.netnih.gov

The table below summarizes the SERT binding affinities for a selection of these halogenated (E)-fluvoxamine analogues.

| Compound | Substitution on Phenyl Ring | SERT Ki (nM) |

|---|---|---|

| Fluvoxamine | 4-CF3 | 458 |

| Analogue 1 | 4-F | 23 |

| Analogue 2 | 4-Cl | 49 |

| Analogue 3 | 4-Br | 48 |

| Analogue 4 | 4-I | 32 |

| Analogue 5 | 3,4-diCl | 9 |

| Analogue 6 | 3,5-diCl | 24 |

| Analogue 7 | 2,4-diCl | 330 |

These data illustrate that while the 4-trifluoromethyl group of fluvoxamine is effective, other halogen substitutions can enhance SERT affinity. The superior activity of the 3,4-dichloro analogue suggests that the electronic and steric properties of this substitution pattern are highly favorable for interaction with the SERT binding site. researchgate.netnih.gov Conversely, substitution at the 2-position, as seen in the 2,4-dichloro analogue, appears to be detrimental to binding affinity.

Metabolic Pathways and Enzyme Kinetics of Fluvoxamine, Z in Vitro and Preclinical Focus

Hepatic Biotransformation Processes (In Vitro Investigations)

In vitro studies utilizing human liver microsomes have been fundamental in understanding the hepatic metabolism of fluvoxamine (B1237835). nih.gov These investigations have shown that fluvoxamine is extensively metabolized, with less than 4% of the parent drug being excreted unchanged in the urine. pharmgkb.org The primary metabolic pathways involve oxidative demethylation and deamination. fda.govfda.gov The process is complex, involving multiple steps and enzymes to convert the lipophilic parent drug into more water-soluble metabolites for excretion. nih.gov

The absolute bioavailability of fluvoxamine is approximately 53%, indicating significant first-pass metabolism in the liver. fda.govdrugs.com The main metabolic routes lead to the formation of nine identified metabolites, which account for about 85% of the urinary excretion products. fda.govdrugs.comdrugbank.com

Identification and Characterization of Major Metabolites

Several metabolites of fluvoxamine have been identified, with fluvoxamine acid being the most prominent. pharmgkb.orgnih.gov These metabolites are generally considered to be pharmacologically inactive. pharmgkb.org

Fluvoxamine acid, also known as m1, is the major metabolite of fluvoxamine, constituting approximately 30-60% of the metabolites found in urine. pharmgkb.orgcambridge.org Its formation is a two-step process that begins with the oxidative demethylation of the methoxy (B1213986) group of fluvoxamine. pharmgkb.orgnih.gov This initial step is catalyzed by the enzyme CYP2D6 and results in the formation of an intermediate compound. pharmgkb.orgnih.govresearchgate.net

The oxidative demethylation of fluvoxamine by CYP2D6 produces a fluvoxaminoalcohol intermediate. pharmgkb.orgnih.govnih.gov This alcohol intermediate is then further oxidized to form fluvoxamine acid. nih.gov This subsequent oxidation is carried out by alcohol dehydrogenase. pharmgkb.orgnih.gov

Besides fluvoxamine acid, other metabolites have been identified. One such metabolite is m3, which is formed through the removal of the amino group from fluvoxamine, a reaction mediated by CYP1A2. pharmgkb.org Another identified metabolite is n-acetyl fluvoxamine acid (m4), which involves modifications to both side chains of the fluvoxamine molecule. pharmgkb.org Fluvoxethanol, formed via oxidative deamination, is another metabolite, accounting for about 10% of urinary excretion products. fda.govfda.govdrugs.com

Table 1: Major Metabolites of Fluvoxamine and their Formation Pathways

| Metabolite | Precursor | Key Enzyme(s) | Metabolic Pathway | Percentage of Urinary Metabolites |

| Fluvoxamine Acid (m1) | Fluvoxaminoalcohol | Alcohol Dehydrogenase | Oxidation | ~30-60% pharmgkb.orgcambridge.org |

| Fluvoxaminoalcohol | Fluvoxamine | CYP2D6 | Oxidative Demethylation | Intermediate |

| Metabolite m3 | Fluvoxamine | CYP1A2 | Removal of amino group | ~20-40% (CYP1A2 pathway) pharmgkb.org |

| N-acetyl fluvoxamine acid (m4) | Fluvoxamine | Multiple enzymes | Modification of both side chains | Part of the ~60% with fluvoxamine acid fda.govdrugs.comdrugbank.com |

| Fluvoxethanol | Fluvoxamine | Unknown | Oxidative Deamination | ~10% fda.govfda.govdrugs.com |

Cytochrome P450 (CYP) Enzyme Involvement in Fluvoxamine, (Z)- Metabolism

The metabolism of fluvoxamine is heavily reliant on the cytochrome P450 enzyme system. researchgate.net In vitro studies have identified several CYP isoenzymes that contribute to its biotransformation, with CYP2D6 and CYP1A2 playing the most significant roles. researchgate.netresearchgate.net Fluvoxamine also acts as an inhibitor of several CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4. fda.govdrugs.com

CYP2D6 is the primary enzyme responsible for the major metabolic pathway of fluvoxamine. researchgate.netnih.gov It catalyzes the initial and rate-limiting step in the formation of fluvoxamine acid, namely the oxidative demethylation of fluvoxamine to fluvoxaminoalcohol. pharmgkb.orgnih.govnih.gov In vitro experiments have confirmed that CYP2D6 is the predominant enzyme involved in this specific reaction. nih.govresearchgate.net The significant role of CYP2D6 is further highlighted by the observation that individuals with genetic variations leading to reduced CYP2D6 activity (poor metabolizers) exhibit significantly decreased clearance of fluvoxamine. pharmgkb.orgfrontiersin.org Studies have shown that the formation clearance of the major metabolite is substantially lower in CYP2D6 poor metabolizers compared to extensive metabolizers. researchgate.netnih.gov

Table 2: Enzyme Kinetics of Fluvoxamine Metabolism in Human Liver Microsomes

| Parameter | Value | Enzyme(s) Involved | Reference |

| Km (for fluvoxaminoalcohol formation) | 76.3 µM | CYP2D6 | nih.gov |

| Vmax (for fluvoxaminoalcohol formation) | 37.5 pmol/min/mg protein | CYP2D6 | nih.gov |

| Ki (inhibition of fluvoxaminoalcohol formation by quinidine) | 2.2 µM | CYP2D6 | nih.gov |

| Km (fluvoxamine metabolism in HLM) | 13.54 µM | CYP2D6 and others | frontiersin.org |

CYP1A2-Mediated Pathways

Cytochrome P450 1A2 (CYP1A2) is a key enzyme in the metabolism of fluvoxamine. frontiersin.orgmdpi.com In vitro studies have demonstrated that CYP1A2 is involved in approximately 20-40% of the urinary metabolites of fluvoxamine, primarily through pathways involving the substitution or removal of the amino group. pharmgkb.org One of the metabolites formed through this pathway is designated as m3, which results from the removal of the amino branch. pharmgkb.org Another metabolite, n-acetyl fluvoxamine acid (m4), is formed through modifications of both side chains, a process also involving CYP1A2. pharmgkb.org

The significant role of CYP1A2 is further highlighted by the observation that smoking, a known inducer of CYP1A2, increases the clearance of fluvoxamine. pharmgkb.org Fluvoxamine itself is a potent inhibitor of CYP1A2, which can lead to clinically significant drug-drug interactions when co-administered with other drugs that are substrates for this enzyme. frontiersin.orgjpn.caresearchgate.netwikipedia.org

Involvement of Other CYPs (e.g., CYP2C19, CYP3A4, CYP2E1)

While CYP1A2 and CYP2D6 are major players, other cytochrome P450 enzymes also contribute to the metabolism of fluvoxamine, albeit to a lesser extent.

CYP2C19: In vitro studies have confirmed that fluvoxamine is an inhibitor of CYP2C19. nih.gov One study using human liver microsomes demonstrated that fluvoxamine effectively inhibits the oxidation of proguanil, a CYP2C19 substrate, with Ki values of 0.69 µM for the formation of cycloguanil (B1669406) and 4.7 µM for the formation of 4-chlorophenylbiguanide. nih.gov This indicates that fluvoxamine has the potential to interact with other drugs metabolized by CYP2C19. nih.gov Some research suggests that fluvoxamine may inhibit CYP2C19 as potently as it inhibits CYP1A2. oulu.fi

CYP3A4: The involvement of CYP3A4 in fluvoxamine metabolism is considered minor. wikipedia.org However, fluvoxamine does exhibit a weak inhibitory effect on CYP3A4. frontiersin.orgjpn.ca

CYP2E1: There is evidence to suggest that CYP2E1 may be involved in the metabolism of fluvoxamine. mdpi.com In vitro studies have shown that inhibitors of CYP2E1 can reduce the formation of certain fluvoxamine metabolites. nih.gov Specifically, in the presence of a potent CYP1A2 inhibitor like fluvoxamine, the residual activity of phenacetin (B1679774) O-deethylation in human liver microsomes was found to correlate with CYP2E1 levels, suggesting CYP2E1 is responsible for the low-affinity component of this reaction. nih.gov

Role of Alcohol Dehydrogenases in Metabolite Formation

A major metabolic pathway for fluvoxamine involves a two-step oxidation process to form fluvoxamine acid, which is the principal metabolite. pharmgkb.orgnih.gov The first step, the oxidative demethylation of the methoxy group to form the intermediate fluvoxaminoalcohol, is primarily catalyzed by CYP2D6. pharmgkb.orgnih.govtandfonline.com

The second step, the oxidation of fluvoxaminoalcohol to the pharmacologically inactive fluvoxamine acid, is mediated by alcohol dehydrogenase (ADH). pharmgkb.orgnih.gov In vitro experiments using human liver cytosol have shown that the formation of fluvoxamine acid from fluvoxaminoalcohol is potently inhibited by 4-methylpyrazole, a known inhibitor of ADH. nih.govtandfonline.com This confirms the significant role of ADH in this final metabolic step. nih.gov ADHs are cytosolic enzymes abundant in the liver and are responsible for the metabolism of various drugs and metabolites containing alcohol functional groups. nih.gov

In Vitro Inhibition Studies of CYP Enzymes by Fluvoxamine, (Z)-

Fluvoxamine is a well-documented inhibitor of several cytochrome P450 enzymes, a property that underlies many of its clinically significant drug-drug interactions. In vitro studies have been crucial in quantifying the inhibitory potential of fluvoxamine against various CYP isoforms.

Fluvoxamine is a particularly potent inhibitor of CYP1A2 . frontiersin.orgjpn.caresearchgate.net Studies have reported Ki values for CYP1A2 inhibition by fluvoxamine in the range of 0.12 to 3 µM, depending on the substrate used. nih.gov This potent inhibition is the basis for the well-known interaction between fluvoxamine and theophylline, a CYP1A2 substrate. researchgate.net

Fluvoxamine is also a fairly potent inhibitor of CYP2C19 . nih.gov In vitro studies have shown that fluvoxamine can significantly inhibit the metabolism of CYP2C19 substrates. nih.govnih.gov One study determined the unbound in vitro inhibition constant (Ki,ub) to be in the range of 70-80 nM. nih.gov Interestingly, the inhibitory potency of fluvoxamine towards both CYP1A2 and CYP2C19 appears to be significantly greater in vivo than what is predicted from in vitro studies alone. researchgate.netnih.gov

In addition to CYP1A2 and CYP2C19, fluvoxamine also inhibits other CYP enzymes, though generally to a lesser extent. It is known to moderately inhibit CYP2D6 and weakly inhibit CYP3A4 and CYP2C9 . frontiersin.orgjpn.caoulu.fi The inhibitory effects on these enzymes are generally observed at higher concentrations compared to those required for CYP1A2 and CYP2C19 inhibition. oulu.fi Fluvoxamine does not appear to inhibit CYP1A1, CYP2A6, or CYP2E1 in vitro. oulu.fi

The table below summarizes the in vitro inhibitory effects of fluvoxamine on various CYP enzymes based on preclinical research findings.

| CYP Enzyme | Inhibitory Potency | Ki / IC50 Values (in vitro) | Notes |

| CYP1A2 | Potent | Ki: 0.12 - 3 µM nih.gov | Inhibition is significantly greater in vivo. researchgate.net |

| CYP2C19 | Potent | Ki: 0.69 µM (for cycloguanil formation) nih.gov, Ki,ub: ~70-80 nM nih.gov | Inhibition is significantly greater in vivo. nih.gov |

| CYP2D6 | Moderate oulu.fi | - | Inhibited at higher concentrations than CYP1A2 and CYP2C19. oulu.fi |

| CYP3A4 | Weak frontiersin.orgjpn.ca | - | - |

| CYP2C9 | Weak oulu.fi | - | - |

| CYP2E1 | No significant inhibition oulu.fi | - | - |

Advanced Analytical Methodologies for Fluvoxamine, Z Research

Spectroscopic Techniques

Spectroscopic methods are instrumental in providing detailed information about the molecular structure and concentration of Fluvoxamine (B1237835). These techniques rely on the interaction of the molecule with electromagnetic radiation.

Ultraviolet-Visible Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative determination of Fluvoxamine in bulk and pharmaceutical forms. allsubjectjournal.comiajpr.com The method is based on the principle that the molecule absorbs light in the UV region of the electromagnetic spectrum. The analysis involves measuring the absorbance of a solution containing the compound and relating it to its concentration according to the Beer-Lambert law.

Research has established that the wavelength of maximum absorption (λmax) for Fluvoxamine typically falls between 230 nm and 246 nm. jopir.injopir.in For instance, a straightforward and accurate method utilizes 0.1N hydrochloric acid (HCl) as a solvent, where Fluvoxamine exhibits a λmax at 246 nm. allsubjectjournal.comiajpr.com In this medium, a linear relationship between absorbance and concentration is consistently observed in the range of 5–10 µg/mL. allsubjectjournal.com Other studies have reported linearity in ranges of 2-30 µg/mL. jopir.injopir.in The simplicity and cost-effectiveness of UV-Vis spectrophotometry make it a valuable tool for routine analysis. researchgate.net However, for complex mixtures or trace-level analysis, its selectivity and sensitivity can be limited. researchgate.net

Table 1: UV-Visible Spectrophotometry Parameters for Fluvoxamine Analysis To view the data, sort or filter the table.

| Parameter | Value | Solvent | Reference |

|---|---|---|---|

| λmax | 246 nm | 0.1N HCl | allsubjectjournal.comiajpr.com |

| Linearity Range | 5-10 µg/mL | 0.1N HCl | allsubjectjournal.com |

| Correlation Coefficient (r²) | 0.9999 | 0.1N HCl | iajpr.com |

| λmax Range | 230-246 nm | Various | jopir.injopir.in |

| Linearity Range | 2-30 µg/mL | Various | jopir.injopir.in |

| Limit of Detection (LOD) | 0.358 µg/mL | 0.1N HCl | iajpr.com |

| Limit of Quantitation (LOQ) | 1.058 µg/mL | 0.1N HCl | iajpr.com |

Spectrofluorometry for High Sensitivity Applications

For applications requiring higher sensitivity, such as the analysis of Fluvoxamine in biological fluids, spectrofluorometry is the method of choice. jopir.injopir.in This technique measures the fluorescence emitted by a molecule after it has absorbed light. Fluvoxamine itself is not naturally fluorescent, so the methodology typically involves a derivatization step where Fluvoxamine reacts with a fluorogenic reagent to produce a highly fluorescent product. scispace.comnih.gov

Common derivatizing agents include 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) and fluorescamine (B152294). nih.govresearchgate.netnih.gov In one method, Fluvoxamine reacts with NBD-Cl in an alkaline medium (pH 8) to form a derivative that is measured at an emission wavelength of 535 nm after excitation at 470 nm. nih.gov This method demonstrates linearity in the concentration range of 65–800 ng/mL, with a limit of detection (LOD) of 21 ng/mL. nih.gov Another approach uses fluorescamine in a borate (B1201080) buffer (pH 8.0), yielding a fluorescent product measured at 481 nm (emission) after excitation at 383 nm. scispace.comnih.gov This method is sensitive enough to detect concentrations as low as 0.01 µg/mL. nih.gov

Table 2: Spectrofluorometric Methods for Fluvoxamine Determination To view the data, sort or filter the table.

| Derivatizing Agent | pH | Excitation λ (nm) | Emission λ (nm) | Linearity Range | LOD | Reference |

|---|---|---|---|---|---|---|

| NBD-Cl | 8.0 | 470 | 535 | 65-800 ng/mL | 21 ng/mL | nih.gov |

| Fluorescamine | 8.0 | 383 | 481 | 0.1-1.1 µg/mL | 0.01 µg/mL | scispace.comnih.gov |

| Erythrosine B | Acetate (B1210297) Buffer | 530 | 552 | 0.2-2.0 µg/mL | 0.03 µg/mL | researchgate.netnih.gov |

| Acetylacetone/Formaldehyde | 4.2 | 419 | 479 | 200-2000 ng/mL | 60 ng/mL | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Ratio and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation and quantitative analysis of Fluvoxamine's geometric isomers. researchgate.net The pharmacologically active form of fluvoxamine is the (E)-isomer, and pharmacopeial standards strictly limit the content of the (Z)-isomer, often to 0.5%. libretexts.orgasdlib.org

Quantitative ¹H NMR (qHNMR) spectroscopy provides a direct and accurate method for determining the E/Z isomer ratio without the need for extensive sample preparation. libretexts.orgasdlib.org The method relies on the integration of specific proton signals that are well-resolved for each isomer. For quantitation, the proton resonances of the C-2 carbon in the aminoethyl oxime chain are typically used. libretexts.orgasdlib.org In deuterated methanol, the C-2 proton signal for the (Z)-isomer appears at approximately 2.62 ppm, while the corresponding signal for the (E)-isomer is found at 2.90 ppm. libretexts.orgasdlib.org Research has demonstrated that this qHNMR method can reliably quantify the (Z)-isomer down to a level of 0.2% in a 15 mg sample of the drug substance. researchgate.netlibretexts.org Furthermore, ¹⁹F-NMR can be employed as a sensitive probe, utilizing the trifluoromethyl group on the phenyl ring to study molecular interactions. researchgate.net

Table 3: ¹H NMR Parameters for Fluvoxamine E/Z Isomer Quantitation To view the data, sort or filter the table.

| Parameter | (E)-Isomer | (Z)-Isomer | Reference |

|---|---|---|---|

| Key Proton Signal | C-2 Proton | C-2 Proton | libretexts.orgasdlib.org |

| Chemical Shift (δ) | ~2.90 ppm | ~2.62 ppm | libretexts.orgasdlib.org |

| Solvent | Deuterated Methanol | Deuterated Methanol | libretexts.orgasdlib.org |

| Quantitation Limit | - | 0.07 mg/L | asdlib.org |

| Detection Limit | - | 0.018 mg/L | asdlib.org |

Single-Crystal X-ray Diffraction for Structural Characterization

Comprehensive studies using single-crystal X-ray diffraction have provided the first crystallographic evidence of the uncomplexed Fluvoxamine molecule. researchgate.net These analyses confirm the geometric arrangement of the (E)- and (Z)-isomers and offer deep insights into the conformational flexibility of the molecule. xjtu.edu.cnresearchgate.net Such structural data are invaluable for understanding its interaction with biological targets and for computational modeling studies, such as those using density functional theory (DFT). researchgate.netresearchgate.net

Chromatographic Separation Methods

Chromatographic techniques are essential for separating Fluvoxamine from its isomers, degradation products, and other impurities, allowing for precise quantification.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) mode, is considered the gold standard for the analysis of Fluvoxamine. jopir.inpharmacompass.com These methods offer superior separation capabilities, robustness, and precision for quantifying the drug in various matrices. jopir.ininnovareacademics.in

RP-HPLC methods for Fluvoxamine typically employ a C18 stationary phase. jopir.injopir.ininnovareacademics.in The separation is achieved by optimizing the mobile phase, which usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) buffer) at a specific pH. jopir.ininnovareacademics.ininnovareacademics.in Detection is commonly performed using a UV detector at wavelengths around 230 nm, 234 nm, or 250 nm. theacademic.inuspnf.com These methods are capable of effectively separating the (Z)-isomer from the active (E)-isomer, which is critical for quality control. uspnf.com For example, the United States Pharmacopeia (USP) describes an HPLC method using a C18 column and a mobile phase that achieves a resolution of not less than 2.0 between the Z-isomer and Fluvoxamine maleate (B1232345). uspnf.com The limit of detection (LOD) and limit of quantitation (LOQ) for HPLC methods can be as low as 0.109 µg/ml and 0.332 µg/ml, respectively, demonstrating excellent sensitivity. innovareacademics.in

Table 4: Selected RP-HPLC Methods for Fluvoxamine Analysis To view the data, sort or filter the table.

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection λ (nm) | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| C18 Hyperchrome ODS (250x4.6 mm, 5µ) | Methanol : Phosphate Buffer pH 2.5 (70:30 v/v) | 1.0 | 250 | 5.94 | innovareacademics.ininnovareacademics.in |

| Agilent Poroshell C18 (150x4.6 mm, 5µ) | Acetonitrile : 0.1% OPA in Water (80:20 v/v) | 1.19 | 230 | ~8.0 | theacademic.in |

| Packing L7 (C8) (250x4.6 mm) | Acetonitrile : Triethylamine in Acetic Acid Buffer pH 4.5 | 1.7 | 234 | Z-isomer: ~0.79 (relative) | uspnf.com |

| Nova-Pak CN | Acetonitrile : Potassium Phosphate Buffer pH 7.0 (40:60 v/v) | 1.0-1.5 | N/A | 5-8 | jopir.in |

Gas Chromatography-Mass Spectrometry (GC/MS) for Enantiomeric Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust analytical technique for the determination of Fluvoxamine, (Z)-. Methods have been developed for its simultaneous determination with other selective serotonin (B10506) reuptake inhibitors (SSRIs) in various matrices. researchgate.netoup.com One such method allows for the analysis of Fluvoxamine alongside fluoxetine (B1211875) and clomipramine (B1669221) without a prior derivatization step, which simplifies sample preparation. researchgate.net This direct injection method utilizes a capillary gas chromatograph with flame ionization detection (FID) and has also been adapted for mass spectrometry (MS) detection. researchgate.netoup.com For MS analysis in selected ion monitoring (SIM) mode, characteristic ions for Fluvoxamine are monitored at m/z 43, 187, and 276. oup.com

In the context of enantiomeric analysis, GC-MS has been employed for the simultaneous determination of Fluvoxamine and the enantiomers of related compounds like fluoxetine and norfluoxetine (B159337) in plasma. capes.gov.brsci-hub.se These methods often require derivatization with a chiral agent, such as (S)-(-)-N-trifluoroacetylprolyl chloride, to resolve the enantiomers. capes.gov.br While direct enantiomeric separation of Fluvoxamine itself using this specific GC-MS method is less commonly detailed, the technique's utility is demonstrated in complex pharmacokinetic studies where Fluvoxamine is analyzed alongside chiral compounds. capes.gov.brnih.gov The standard curves for Fluvoxamine in such analyses have shown linearity over a working range of 50 to 500 ng/ml. researchgate.netcapes.gov.br The limit of quantitation for Fluvoxamine can be as low as 2 ng/ml, making the method suitable for single-dose pharmacokinetic studies. capes.gov.br

Capillary Electrophoresis

Capillary Electrophoresis (CE), specifically Capillary Zone Electrophoresis (CZE), offers a rapid and sensitive method for the determination of Fluvoxamine, (Z)- in pharmaceutical preparations. capes.gov.brresearchgate.net This technique provides an efficient alternative to more complex chromatographic methods. researchgate.net

A validated CZE method for the simultaneous determination of fluoxetine and Fluvoxamine utilizes a background electrolyte solution composed of 40 mM borate buffer adjusted to a pH of 9.3. capes.gov.brresearchgate.net The separation is achieved using hydrodynamic injection and a separation voltage of 8 kV, which results in remarkably short analysis times of less than 2.5 minutes. capes.gov.brresearchgate.net This rapid analysis is a significant advantage for quality control applications. researchgate.net The method has been successfully validated, demonstrating its suitability for quantitative analysis. capes.gov.brresearchgate.net Detection limits for Fluvoxamine using this CZE method have been established at 1.0 mg/l. capes.gov.brresearchgate.net The application of this method to various pharmaceutical formulations has yielded recovery values ranging from 97.75% to 102.95% of the nominal content, confirming its accuracy and reliability for assaying dosage forms. capes.gov.br

Electrochemical and Potentiometric Methods

Electrochemical methods, valued for their simplicity, high sensitivity, selectivity, and potential for miniaturization, represent a significant approach in the analysis of Fluvoxamine, (Z)-. mdpi.comscispace.compharmacompass.com These techniques can provide rapid response times and are cost-effective compared to traditional chromatographic methods. scispace.com

Molecularly Imprinted Polymer (MIP)-Based Sensors

Among the advanced electrochemical techniques, sensors based on Molecularly Imprinted Polymers (MIPs) have emerged as highly selective and sensitive tools for Fluvoxamine determination. mdpi.comnih.govdntb.gov.ua MIPs are synthetic receptors, analogous to natural antibody-antigen systems, tailored to recognize a specific target molecule. mdpi.comencyclopedia.pub

A potentiometric sensor for Fluvoxamine has been developed by integrating an MIP onto a screen-printed platform. nih.govdntb.gov.ua In the synthesis of this MIP, Fluvoxamine, (Z)- acts as the template molecule, acrylamide (B121943) (AAm) serves as the functional monomer, and ethylene (B1197577) glycol dimethacrylate (EGDMA) is used as the cross-linker. nih.govdntb.gov.ua The resulting MIP particles, which exhibit a high affinity and adsorption capacity for Fluvoxamine, are then dispersed in a plasticized poly(vinyl chloride) (PVC) membrane and cast onto a carbon screen-printed electrode. nih.govdntb.gov.ua

To enhance the sensor's performance, multi-walled carbon nanotubes (MWCNTs) can be incorporated as a solid contact transducer, a modification studied through electrochemical impedance spectroscopy (EIS) and chronopotentiometry. nih.govdntb.gov.ua The developed MIP-based sensor demonstrates excellent analytical performance, displaying a near-Nernstian cationic slope of 55.0 ± 0.8 mV/decade with a high correlation coefficient (r² = 0.999). nih.govdntb.gov.ua It operates over a wide pH range (3.0–8.5) and achieves a low detection limit of 4.8 × 10⁻⁶ mol/L. nih.govdntb.gov.ua The practical applicability of this sensor has been confirmed by successfully determining Fluvoxamine in pharmaceutical dosage forms, with recovery values ranging from 98.8% to 101.9%. nih.govdntb.gov.ua

Method Validation and Application in Research Settings

The validation of analytical methods is critical to ensure their reliability for the quantification of Fluvoxamine, (Z)- in pharmaceutical and research contexts. Validation studies consistently demonstrate high levels of linearity, precision, and accuracy across various analytical techniques. researchgate.netjopir.in

Linearity, Precision, and Accuracy Assessment

Analytical methods developed for Fluvoxamine, (Z)- quantification are rigorously assessed for linearity, precision, and accuracy. researchgate.netjopir.in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods consistently show excellent linearity, with correlation coefficients (r²) often exceeding 0.998. researchgate.netinnovareacademics.ininnovareacademics.in For instance, one RP-HPLC method demonstrated linearity in the concentration range of 10-50 μg/ml with an r² of 0.998. innovareacademics.ininnovareacademics.in Spectrophotometric methods also report strong linearity. rjptonline.org The precision of these methods, typically expressed as the relative standard deviation (RSD), is generally found to be less than 2%. researchgate.netjopir.in An HPLC method reported a %RSD of 0.69 for precision. innovareacademics.ininnovareacademics.in Accuracy, often evaluated through recovery studies, is consistently high, with mean percentage recoveries typically falling between 97% and 102%. researchgate.netjopir.in Specific studies have reported accuracy values of 99.62% and a mean percentage recovery of 98.77 ± 0.01%. innovareacademics.ininnovareacademics.innih.gov

Potentiometric methods using MIP-based sensors have also been validated, showing a near-Nernstian response with a slope of 55.0 ± 0.8 mV/decade and a correlation coefficient (r²) of 0.999, indicating excellent linearity of the sensor response. nih.gov

Table 1: Summary of Method Validation Parameters for Fluvoxamine, (Z)- Analysis

| Analytical Technique | Linearity Range | Correlation Coefficient (r²) | Accuracy/Recovery (%) | Precision (%RSD) | Source(s) |

|---|---|---|---|---|---|

| RP-HPLC | 10-50 µg/ml | 0.998 | 99.62 | 0.69 | innovareacademics.in, innovareacademics.in |

| HPLC | N/A | > 0.999 | 97-102 | < 2 | researchgate.net, jopir.in |

| HPLC | N/A | N/A | 98.77 ± 0.01 | N/A | nih.gov |

| HPLC | 45–145 ng/mL | 0.9999 | N/A | N/A | researchgate.net |

| GC-MS | 50-500 ng/ml | Linear | 50-66 | 4-10 | capes.gov.br |

| MIP-Based Sensor | 1.0 x 10⁻⁵ - 1.0 x 10⁻² mol/L | 0.999 | 98.8–101.9 | N/A | nih.gov, dntb.gov.ua |

| CZE | N/A | N/A | 97.75-102.95 | N/A | capes.gov.br |

Stability-Indicating Assays

Stability-indicating assays are crucial for determining the intrinsic stability of Fluvoxamine, (Z)- and for ensuring that analytical methods can separate the intact drug from its degradation products. innovareacademics.ininnovareacademics.in Forced degradation studies, conducted under various stress conditions as per ICH guidelines, have revealed that Fluvoxamine is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions. researchgate.netinnovareacademics.ininnovareacademics.in

The compound is particularly labile in acidic and basic environments. nih.gov Significant degradation occurs under acid hydrolysis; for example, exposure to 0.5 M HCl at 80°C for just 10 minutes resulted in approximately 62.5% of the drug remaining. nih.gov In another study, about 5-10% degradation was observed after heating with 2N HCl at 80°C for 7 hours. akjournals.com Base-catalyzed hydrolysis also leads to substantial degradation, with about 45% degradation observed after treatment with 2 M NaOH at 80°C for 40 minutes. nih.gov The drug is considered more labile to base than acid. akjournals.com

Oxidative stress, such as exposure to 10% hydrogen peroxide (H₂O₂) at 80°C for 30 minutes, resulted in about 26% degradation. nih.gov Fluvoxamine, (Z)- has also been shown to be susceptible to degradation when exposed to UV light and humidity. innovareacademics.ininnovareacademics.in However, it demonstrates greater stability under dry heat conditions. innovareacademics.ininnovareacademics.in These stability studies are essential for developing robust pharmaceutical formulations and for establishing appropriate storage conditions.

Table 2: Summary of Forced Degradation Studies for Fluvoxamine, (Z)-

| Stress Condition | Parameters | Degradation Observed | Source(s) |

|---|---|---|---|

| Acid Hydrolysis | 0.5 M HCl, 80°C, 10 min | ~62.5% degraded (37.5% remaining) | nih.gov |

| Acid Hydrolysis | 2N HCl, 80°C, 7 h | 5-10% degraded | akjournals.com |

| Base Hydrolysis | 2 M NaOH, 80°C, 40 min | ~45% degraded | nih.gov |

| Base Hydrolysis | 2N NaOH, 80°C, 5 h | 5-10% degraded | akjournals.com |

| Oxidation | 10% H₂O₂, 80°C, 30 min | ~26% degraded | nih.gov |

| Photolytic | UV Light | Susceptible to degradation | innovareacademics.in, innovareacademics.in |

| Humidity | 40°C / 75% RH, 15 days | Susceptible to degradation | innovareacademics.in |

| Thermal (Dry Heat) | 50°C | Stable | innovareacademics.in, innovareacademics.in |

Green Chemistry Principles in Analytical Method Development

The application of green chemistry principles to analytical method development, often termed Green Analytical Chemistry (GAC), has become a significant focus in pharmaceutical research. nih.gov The primary goals of GAC are to minimize or eliminate the use and generation of hazardous substances, reduce energy consumption, and decrease waste production, without compromising analytical performance. nih.govrsc.org In the context of Fluvoxamine, (Z)- analysis, this has led to the development of innovative methods that are safer, more environmentally friendly, and often more efficient than traditional techniques, which frequently rely on large volumes of hazardous organic solvents. nih.govrsc.org

Recent advancements have centered on spectrofluorimetric and spectrophotometric techniques that utilize aqueous systems and micro-volume assays. nih.govmdpi.com These novel approaches not only align with the principles of green chemistry but also offer high sensitivity and throughput, making them suitable for routine quality control in the pharmaceutical industry. mdpi.comnih.gov

Detailed Research Findings

Research into greener analytical methods for Fluvoxamine, (Z)- has yielded several successful approaches that significantly reduce environmental impact.

A notable development is the use of spectrofluorimetry based on the quenching of a fluorescent dye's native fluorescence. One such method involves the formation of an association complex between fluvoxamine and the dye Erythrosine B in an acetate buffer solution. rsc.org This interaction allows for the quantification of the drug by measuring the decrease in fluorescence intensity. rsc.org A key advantage of this method is its use of water as the solvent, which is non-toxic, inexpensive, and readily available, offering a distinct ecological benefit over methods that employ organic solvents like acetonitrile. rsc.orgrsc.orgroyalsocietypublishing.org The greenness of this particular approach was quantified using the Analytical Eco-Scale, achieving a score of 95, which denotes "excellent green analysis". rsc.orgrsc.org

Another approach utilizes Eosin Y in a Teorell–Stenhagen buffer, again using water as the ideal diluting solvent, which is highlighted as the "best green solvent". royalsocietypublishing.org This method is based on the quenching of Eosin Y's native fluorescence upon forming a binary complex with fluvoxamine. royalsocietypublishing.org

Furthermore, high-throughput and miniaturized assays have been developed using microwell plates. nih.govmdpi.com A microwell spectrofluorimetric assay (MW-SFA) was developed based on the condensation reaction of fluvoxamine with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) in an alkaline medium to form a highly fluorescent product. mdpi.com Such microwell-based methods are inherently greener due to their low consumption of reagents and solvents and minimal waste generation, with waste volumes as low as 350 µL per sample. mdpi.com The greenness of the MW-SFA was formally assessed using multiple metric tools, including the National Environmental Methods Index (NEMI) and Green Analytical Procedure Index (GAPI), confirming its adherence to GAC principles. mdpi.com

Similarly, a microwell spectrophotometric assay (MW-SPA) has been validated, based on the reaction of fluvoxamine with 1,2-naphthoquinone-4-sulphonate (NQS) to form an orange-colored product. nih.govnih.gov This method provides a green alternative to conventional spectrophotometric assays that use larger volumes of chemicals. nih.gov

The table below summarizes and compares various green analytical methods developed for the quantification of Fluvoxamine, (Z)-.

Table 1: Comparison of Green Analytical Methods for Fluvoxamine, (Z)-

| Method Type | Reagent(s) | Solvent/Medium | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Greenness Assessment |

|---|---|---|---|---|---|

| Spectrofluorimetry | Erythrosine B | Water / Acetate Buffer | 0.2–2.0 | - | Analytical Eco-Scale Score: 95 rsc.org |

| Spectrofluorimetry | Eosin Y | Water / Teorell–Stenhagen Buffer | 3–22 | - | Uses water as a green solvent. royalsocietypublishing.org |

| Microwell Spectrofluorimetry (MW-SFA) | 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | Methanol / Alkaline Media | 0.035–0.8 | 0.011–0.025 | Assessed with NEMI, GAPI, and AGREE tools. mdpi.com |

| Microwell Spectrophotometry (MW-SPA) | 1,2-naphthoquinone-4-sulphonate (NQS) | Alkaline Medium | 5–80 | 1.5–4.2 | Fulfills GAC principles. nih.govnih.gov |

The Analytical Eco-Scale provides a quantitative assessment of a method's environmental friendliness by subtracting penalty points from a base of 100 for deviations from the ideal "green" analysis. rsc.orgrsc.org The table below details the penalty point calculation for the spectrofluorimetric method using Erythrosine B.

Table 2: Analytical Eco-Scale Evaluation for a Fluvoxamine, (Z)- Spectrofluorimetric Method rsc.org

| Parameter | Details | Penalty Points |

|---|---|---|

| Technique | Fluorimetry | 0 |

| Reagent | Erythrosine B (Less Severe Hazard) | 1 |

| Amount of Reagent | <10 mL | 1 |

| Solvent(s) | Water (Green Solvent) | 0 |

| Heating | None | 0 |

| Temperature | 25 °C | 0 |

| pH | 3.7 | 0 |

| Energy (kW h per sample) | <1.0 | 0 |

| Waste | 1–10 mL | 3 |

| Occupational Hazards | Hermetized Analytical Process | 0 |

| Total Penalty Points | 5 |

| Analytical Eco-Scale Total Score | (100 - 5) | 95 |

These examples demonstrate a clear trend towards the adoption of GAC principles in the analysis of Fluvoxamine, (Z)-, leading to the development of methods that are not only analytically sound but also environmentally responsible. researchgate.netjopir.in

Computational and Theoretical Studies of Fluvoxamine, Z

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between fluvoxamine (B1237835) and its biological targets.

Serotonin (B10506) Transporter Interactions

The primary pharmacological target of fluvoxamine is the serotonin transporter (SERT). nih.govnih.gov Molecular docking studies have been crucial in visualizing and analyzing the binding of fluvoxamine to SERT. X-ray structures of engineered human serotonin transporter variants bound to fluvoxamine show that the drug occupies the central substrate-binding site, thereby preventing serotonin from binding and stabilizing the transporter in an outward-open conformation. nih.govresearchgate.net These simulations reveal that specific residues within the central site are key to orchestrating the binding of chemically diverse inhibitors like fluvoxamine and are critical for drug-transporter selectivity. nih.gov The amine group of fluvoxamine interacts with Asp98 and Tyr95, which are crucial for its binding affinity. nih.gov Docking protocols have been developed to screen for novel SERT compounds, using fluvoxamine as a reference ligand to define the pharmacophore model. acs.org

Sigma-1 Receptor Binding

Fluvoxamine exhibits a high affinity for the sigma-1 receptor (S1R), a chaperone protein located at the endoplasmic reticulum. frontiersin.orgnih.gov This interaction is believed to contribute to some of fluvoxamine's therapeutic effects, including its anti-inflammatory properties. frontiersin.org Molecular docking studies have been employed to understand the binding of fluvoxamine to S1R. These studies are supported by experimental data showing that fluvoxamine acts as a sigma-1 receptor agonist with a binding affinity (Ki) of approximately 36 nM. nih.govacadempharm.ruresearchgate.net Computational models of the sigma-1 receptor have been used to compare the docking of various ligands, including fluvoxamine, to elucidate the structural basis for their agonist or antagonist activities. researchgate.net The interaction with S1R is also implicated in the potential antiviral effects of fluvoxamine. frontiersin.org

Novel Target Exploration (e.g., Viral Proteins)